molecular formula C8H9N3O3S B1586005 2-[(2-Nitrophenyl)thio]ethanohydrazide CAS No. 4871-40-3

2-[(2-Nitrophenyl)thio]ethanohydrazide

Cat. No.: B1586005
CAS No.: 4871-40-3
M. Wt: 227.24 g/mol
InChI Key: CZXFCCXLFQCYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAC13772 is a synthetic acetohydrazide compound known for its potent antibacterial properties. It functions as an inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), which plays a crucial role in the biotin biosynthesis pathway in bacteria. By inhibiting this enzyme, MAC13772 effectively disrupts the production of biotin, an essential vitamin for bacterial growth, thereby exhibiting significant antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAC13772 involves the reaction of hydrazine with an appropriate acyl chloride to form the acetohydrazide core structure. The reaction typically occurs under controlled conditions, with the temperature maintained at a moderate level to ensure the stability of the reactants and products. The final product is purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

Industrial production of MAC13772 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity. The production is carried out in batch reactors, with careful monitoring of reaction parameters to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

MAC13772 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazine moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of MAC13772, while oxidation reactions produce oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAC13772 is unique in its specific inhibition of the BioA enzyme, which is a critical step in the biotin biosynthesis pathway. This targeted mechanism of action distinguishes it from other antibacterial agents that may have broader or less specific targets. Additionally, its ability to synergize with other inhibitors like cerulenin and triclosan enhances its effectiveness against drug-resistant bacterial strains .

Properties

IUPAC Name

2-(2-nitrophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFCCXLFQCYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384537
Record name 2-[(2-nitrophenyl)thio]ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4871-40-3
Record name 2-[(2-nitrophenyl)thio]ethanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Nitrophenyl)thio]ethanohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(2-Nitrophenyl)thio]ethanohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(2-Nitrophenyl)thio]ethanohydrazide
Reactant of Route 4
2-[(2-Nitrophenyl)thio]ethanohydrazide
Reactant of Route 5
2-[(2-Nitrophenyl)thio]ethanohydrazide
Reactant of Route 6
2-[(2-Nitrophenyl)thio]ethanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.